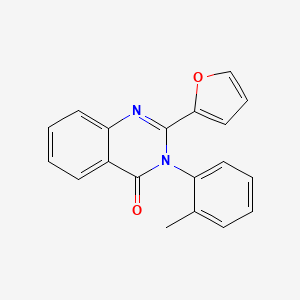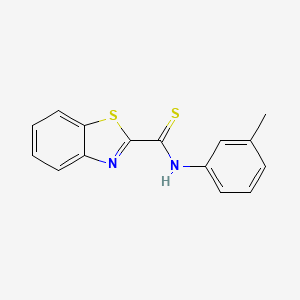
N-(3-methylphenyl)-1,3-benzothiazole-2-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-1,3-benzothiazole-2-carbothioamide, also known as MBT, is a chemical compound that belongs to the family of benzothiazole derivatives. MBT has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In
Aplicaciones Científicas De Investigación
N-(3-methylphenyl)-1,3-benzothiazole-2-carbothioamide has been studied extensively for its potential applications in various scientific fields. In medicinal chemistry, N-(3-methylphenyl)-1,3-benzothiazole-2-carbothioamide has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, N-(3-methylphenyl)-1,3-benzothiazole-2-carbothioamide has been used as a fluorescent probe for the detection of thiols in biological samples. In pharmacology, N-(3-methylphenyl)-1,3-benzothiazole-2-carbothioamide has been studied for its potential applications in the treatment of diabetes and other metabolic disorders.
Mecanismo De Acción
The mechanism of action of N-(3-methylphenyl)-1,3-benzothiazole-2-carbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and metabolism. N-(3-methylphenyl)-1,3-benzothiazole-2-carbothioamide has been shown to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase (MAPK), which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-1,3-benzothiazole-2-carbothioamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of various signaling pathways and gene expression. N-(3-methylphenyl)-1,3-benzothiazole-2-carbothioamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methylphenyl)-1,3-benzothiazole-2-carbothioamide has several advantages for lab experiments, including its ease of synthesis, stability, and relatively low toxicity. However, N-(3-methylphenyl)-1,3-benzothiazole-2-carbothioamide has several limitations, including its poor solubility in water and its potential for non-specific binding to proteins and other biomolecules.
Direcciones Futuras
There are several future directions for research on N-(3-methylphenyl)-1,3-benzothiazole-2-carbothioamide, including the development of more potent and selective analogs for use as anti-cancer agents, the investigation of its potential applications in the treatment of other diseases, such as neurodegenerative disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to investigate the potential side effects and toxicity of N-(3-methylphenyl)-1,3-benzothiazole-2-carbothioamide in vivo.
Métodos De Síntesis
N-(3-methylphenyl)-1,3-benzothiazole-2-carbothioamide can be synthesized using various methods, including the condensation of 2-aminobenzothiazole with 3-methylbenzaldehyde in the presence of a catalyst. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Propiedades
IUPAC Name |
N-(3-methylphenyl)-1,3-benzothiazole-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S2/c1-10-5-4-6-11(9-10)16-14(18)15-17-12-7-2-3-8-13(12)19-15/h2-9H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRWLBSXRIUVGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-1,3-benzothiazole-2-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5887744.png)
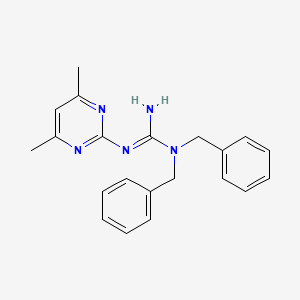
![2-[4-(2-methoxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5887754.png)
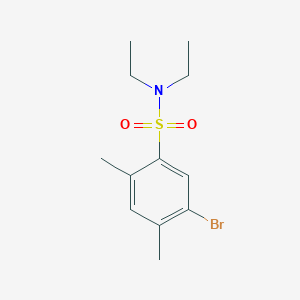
![1-[(2-methoxyphenyl)carbonothioyl]-4-methylpiperazine](/img/structure/B5887768.png)
![N-(4-{[(2-furylmethyl)(methyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5887771.png)
![1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5887775.png)
![ethyl 5-acetyl-4-methyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5887777.png)
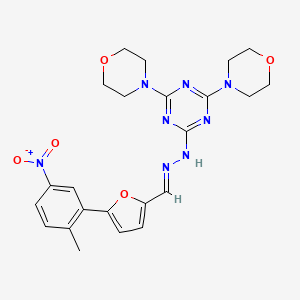
![methyl [4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5887796.png)
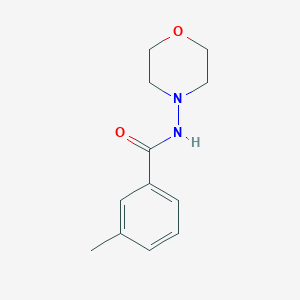
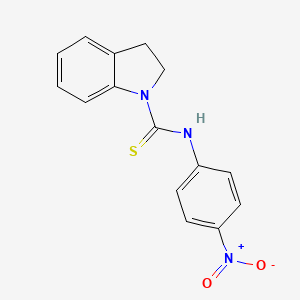
![N'-[(5-chloro-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5887820.png)
